An In-depth Technical Guide to 3-((2-Ethylhexyl)oxy)propylamine (CAS 5397-31-9)
An In-depth Technical Guide to 3-((2-Ethylhexyl)oxy)propylamine (CAS 5397-31-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((2-Ethylhexyl)oxy)propylamine, identified by CAS number 5397-31-9, is a primary aliphatic amine with a unique molecular architecture that combines a flexible ether linkage with a reactive primary amine group. This structure imparts a combination of hydrophobic and hydrophilic properties, making it a valuable intermediate in a variety of chemical syntheses.[1][2][3] Its utility spans from industrial applications, such as the formulation of dyes, coatings, and adhesives, to its potential as a building block in the synthesis of more complex molecules with applications in medicinal chemistry.[3][4][5] This guide provides a comprehensive overview of the physicochemical properties of 3-((2-Ethylhexyl)oxy)propylamine, detailed experimental protocols for its characterization, and an exploration of its current and potential applications.
Molecular Structure and Chemical Identity
The molecular structure of 3-((2-Ethylhexyl)oxy)propylamine consists of a 2-ethylhexyl group connected via an ether linkage to a propyl amine. This combination of a branched alkyl chain and a polar amine head makes it an interesting candidate for applications requiring surface-active properties.
| Identifier | Value |
| CAS Number | 5397-31-9[6] |
| Molecular Formula | C₁₁H₂₅NO[6] |
| Molecular Weight | 187.32 g/mol [7][8] |
| IUPAC Name | 3-(2-Ethylhexoxy)propan-1-amine[7] |
| Synonyms | 2-Ethylhexyloxypropylamine, 2-Ethylhexyl 3-aminopropyl ether, 3-(2-Ethylhexoxy)propylamine[7][9] |
| SMILES | CCCCC(CC)COCCCN[8] |
| InChI Key | DVFGEIYOLIFSRX-UHFFFAOYSA-N[2] |
Physicochemical Data
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key physicochemical data for 3-((2-Ethylhexyl)oxy)propylamine.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Boiling Point | 152 °C at 13 mm Hg | [10][11][12] |
| 235 °C | [13] | |
| 262.4 ± 13.0 °C at 760 mmHg | [8] | |
| Density | 0.848 g/mL at 25 °C | [10][11] |
| 0.844 - 0.851 g/mL at 20 °C | [13] | |
| Refractive Index (n20/D) | 1.436 - 1.442 | [13] |
| 1.438 | [10][12] | |
| Solubility | Water: 0.1-0.5 g/100 mL at 20.5 ºC; Slightly soluble | [7][8][9] |
| Organic Solvents: Soluble | [14] | |
| Flash Point | >93 °C (>200 °F) | [7][15] |
| 105 °C | [13] | |
| 217 °F | [10] | |
| pKa | 9.76 ± 0.10 (Predicted) | [10] |
Experimental Protocols for Physicochemical Characterization
The following section outlines standardized methodologies for the experimental determination of the key physicochemical properties of 3-((2-Ethylhexyl)oxy)propylamine. These protocols are based on established analytical techniques for organic liquids and amines.
Determination of Boiling Point
The boiling point of a liquid is a critical indicator of its volatility. For an accurate determination, a distillation method is employed.
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a measured volume of 3-((2-Ethylhexyl)oxy)propylamine into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the ambient atmospheric pressure.
-
Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.
Causality Behind Experimental Choices: The use of boiling chips prevents bumping and ensures a controlled boiling process, leading to a more accurate temperature reading. The placement of the thermometer bulb just below the side arm of the distillation head is crucial for measuring the temperature of the vapor that is in equilibrium with the boiling liquid.
Measurement of Density
Density is a fundamental physical property that can be determined with high precision using a digital density meter or a pycnometer.
Protocol using a Digital Density Meter (ASTM D4052): [16][17]
-
Calibration: Calibrate the digital density meter with dry air and a certified density standard (e.g., pure water) at the desired temperature (e.g., 20 °C or 25 °C).
-
Sample Injection: Inject the liquid sample into the oscillating U-tube of the instrument, ensuring no air bubbles are present.[16]
-
Equilibration: Allow the sample to thermally equilibrate within the measuring cell.
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.
-
Replicates: Perform multiple measurements to ensure reproducibility and report the average value.
Self-Validating System: The calibration with a certified standard ensures the accuracy of the measurements. The instrument's internal temperature control provides a stable and precise environment for the determination.
Caption: Workflow for Density Measurement using a Digital Density Meter.
Determination of Solubility
The solubility of 3-((2-Ethylhexyl)oxy)propylamine in various solvents provides insight into its polarity and potential applications.
Qualitative Solubility Protocol: [12][18]
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).
-
Sample Addition: To a series of test tubes, each containing 1 mL of a different solvent, add 3-((2-Ethylhexyl)oxy)propylamine dropwise with vigorous shaking.
-
Observation: Observe for the formation of a single homogeneous phase (soluble) or the persistence of two distinct layers or cloudiness (insoluble or partially soluble).
-
Classification: Classify the solubility as soluble, partially soluble, or insoluble based on the observations.
Causality Behind Experimental Choices: The use of a range of solvents with different polarities allows for a comprehensive understanding of the solute-solvent interactions. The primary amine group can engage in hydrogen bonding with protic solvents, while the long alkyl chain favors interactions with nonpolar solvents.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For 3-((2-Ethylhexyl)oxy)propylamine, the key characteristic absorptions are:
-
N-H Stretch: As a primary amine, two bands are expected in the 3400-3250 cm⁻¹ region due to asymmetric and symmetric N-H stretching vibrations.[13] These bands are typically weaker and sharper than the O-H stretches of alcohols.[13]
-
N-H Bend: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[13]
-
C-N Stretch: The C-N stretching of an aliphatic amine will appear as a medium to weak band in the 1250-1020 cm⁻¹ range.[2][13]
-
C-O Stretch: A strong C-O stretching band characteristic of ethers is expected in the 1150-1050 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR:
-
-CH₂-N: Protons on the carbon adjacent to the nitrogen atom are expected to appear in the range of 2.5-3.0 ppm.
-
-CH₂-O: Protons on the carbon adjacent to the ether oxygen will be deshielded and appear in the 3.3-4.0 ppm region.[19][20]
-
N-H₂: The protons of the primary amine will appear as a broad singlet, typically between 1.0 and 3.0 ppm, and its chemical shift is concentration-dependent.[21][22]
-
Alkyl Chain Protons: The remaining protons of the 2-ethylhexyl group will appear in the upfield region (0.8-1.6 ppm).
-
-
¹³C NMR:
-
C-N: The carbon atom bonded to the nitrogen will resonate in the 35-50 ppm range.
-
C-O: The carbon atom bonded to the ether oxygen will be further downfield, typically in the 65-75 ppm range.
-
Alkyl Chain Carbons: The carbons of the 2-ethylhexyl group will appear in the 10-40 ppm region. A ¹³C NMR spectrum for this compound is available for reference.[19]
-
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[14][23] For C₁₁H₂₅NO, the molecular ion peak is expected at m/z 187.
-
Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom, which would lead to the formation of a resonance-stabilized iminium cation.[14][23]
Caption: Integrated workflow for the spectroscopic characterization of 3-((2-Ethylhexyl)oxy)propylamine.
Reactivity and Stability
3-((2-Ethylhexyl)oxy)propylamine exhibits reactivity characteristic of a primary aliphatic amine.
-
Basicity: The lone pair of electrons on the nitrogen atom makes the molecule basic. It will react exothermically with acids to form ammonium salts.[7][15]
-
Incompatibilities: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[7][9][15]
-
Reducing Agents: Combination with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen.[7][15]
-
Storage: It should be stored in a cool, dark, and dry place in a sealed container.[10] It is advised to avoid contact with copper and its alloys.[3]
Applications in Research and Industry
The bifunctional nature of 3-((2-Ethylhexyl)oxy)propylamine makes it a versatile intermediate in several fields.
-
Dye and Coating Industries: It is used as an intermediate in the synthesis of dyes and as a component in coatings.[5] Its structure can influence the solubility and binding properties of the final product.
-
Surfactants and Emulsifiers: The combination of a hydrophobic alkyl chain and a hydrophilic amine group suggests its potential use in the formulation of surfactants and emulsifying agents.[2]
-
Adhesives and Sealants: It finds application in the production of adhesives and sealants, where it can enhance flexibility and adhesion.[24]
-
Potential in Drug Development: While direct applications in pharmaceuticals are not extensively documented, the ether amine motif is present in various biologically active molecules. Ether linkages are often incorporated into drug candidates to improve their metabolic stability and pharmacokinetic properties.[25] The primary amine group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular scaffolds. For instance, similar structures have been explored in the context of drug delivery systems.[5] Its potential as a building block in the synthesis of novel pharmaceutical agents warrants further investigation.
Safety and Handling
3-((2-Ethylhexyl)oxy)propylamine is classified as toxic and corrosive.[7][15]
-
Health Hazards: It is harmful if swallowed and toxic in contact with skin.[16] It can cause severe skin burns and eye damage.[16] Inhalation, ingestion, or skin contact may cause severe injury.[9]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound.[16]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[16] If inhaled, move the person to fresh air.[16] If swallowed, rinse the mouth and do not induce vomiting.[16]
-
Spill and Disposal: In case of a spill, use absorbent material to contain it and dispose of it as hazardous waste.[15]
This technical guide provides a foundational understanding of the physicochemical properties, characterization, and applications of 3-((2-Ethylhexyl)oxy)propylamine (CAS 5397-31-9). The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this versatile chemical intermediate.
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